molecular formula C5H3ClN4O B2763138 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1378849-61-6

6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2763138
CAS No.: 1378849-61-6
M. Wt: 170.56
InChI Key: RTBFJLXECSQGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment . The molecular targets and pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]pyrimidine: Another triazolopyrimidine compound with similar structural features but different substitution patterns.

    1,2,4-triazolo[1,5-c]pyrimidine: A compound with a different fusion pattern of the triazole and pyrimidine rings.

    1,2,4-triazolo[3,4-d]pyrimidine:

Uniqueness

6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential as an enzyme inhibitor make it particularly valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

6-chloro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBFJLXECSQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.